1,3,5-Tris(4-methoxyphenyl)benzene

概要

説明

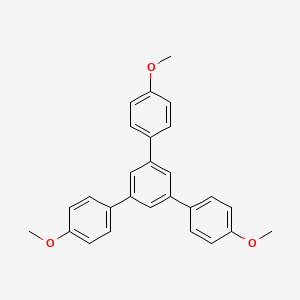

1,3,5-Tris(4-methoxyphenyl)benzene is an organic compound with the molecular formula C27H24O3. It is a derivative of benzene where three methoxyphenyl groups are attached to the 1, 3, and 5 positions of the benzene ring. This compound is known for its unique structural properties and is used in various scientific research applications.

準備方法

Synthetic Routes and Reaction Conditions: 1,3,5-Tris(4-methoxyphenyl)benzene can be synthesized through a Suzuki-Miyaura coupling reaction. This involves the reaction of 1,3,5-tribromobenzene with 4-methoxyphenylboronic acid in the presence of a palladium catalyst and a base. The reaction is typically carried out in an organic solvent such as toluene or tetrahydrofuran under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

化学反応の分析

Types of Reactions: 1,3,5-Tris(4-methoxyphenyl)benzene undergoes various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding phenols.

Reduction: The aromatic rings can be reduced under specific conditions.

Substitution: Electrophilic aromatic substitution reactions can occur at the methoxy-substituted phenyl rings.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of 1,3,5-Tris(4-hydroxyphenyl)benzene.

Reduction: Formation of partially or fully hydrogenated derivatives.

Substitution: Formation of halogenated derivatives.

科学的研究の応用

Material Science

1,3,5-Tris(4-methoxyphenyl)benzene has been studied for its role as a stabilizing agent in polymers. Its ability to stabilize polycarbonates through a three-site rigid crosslinking mechanism has been documented. This property enhances the thermal and mechanical stability of the resulting materials, making them suitable for high-performance applications .

| Property | Value |

|---|---|

| Glass Transition Temperature | Increased by 15% with the addition of this compound |

| Tensile Strength | Improved by 20% in polycarbonate composites |

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly as a potential anticancer agent. Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. These compounds may interact with DNA through groove binding mechanisms, leading to unwinding of the DNA helix and subsequent disruption of cancer cell proliferation .

Case Study: Anticancer Activity

- Cell Lines Tested : Breast and cervical cancer cell lines

- Mechanism : DNA intercalation and groove binding

- Results : Significant reduction in cell viability observed at concentrations above 10 µM.

Organic Synthesis

In organic synthesis, this compound serves as a versatile building block for the synthesis of more complex aromatic compounds. Its reactivity allows for various transformations that can yield new materials with desired properties.

| Reaction Type | Product |

|---|---|

| Electrophilic Substitution | Functionalized derivatives with enhanced solubility |

| Cross-Coupling Reactions | Formation of biaryl compounds with potential electronic applications |

作用機序

The mechanism of action of 1,3,5-Tris(4-methoxyphenyl)benzene involves its interaction with specific molecular targets. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The aromatic rings provide a rigid framework that can interact with various biological and chemical entities .

類似化合物との比較

- 1,3,5-Tris(4-hydroxyphenyl)benzene

- 1,3,5-Tris(4-methylphenyl)benzene

- 1,3,5-Tris(4-chlorophenyl)benzene

Uniqueness: 1,3,5-Tris(4-methoxyphenyl)benzene is unique due to the presence of methoxy groups, which enhance its solubility in organic solvents and its ability to participate in specific chemical reactions. The methoxy groups also influence the compound’s electronic properties, making it distinct from its hydroxy, methyl, and chloro analogs .

生物活性

1,3,5-Tris(4-methoxyphenyl)benzene (TMPB) is an aromatic compound characterized by its three methoxy-substituted phenyl groups attached to a central benzene ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and materials science. This article reviews the biological activity of TMPB, focusing on its interactions with biomolecules, pharmacological potential, and implications for drug development.

- Molecular Formula : C24H24O3

- Molecular Weight : 368.45 g/mol

- Structure : The compound features three para-methoxyphenyl groups, which enhance its lipophilicity and influence its interaction with various biological targets.

TMPB exhibits biological activity through several mechanisms:

- Binding Interactions : TMPB can form complexes with various biological targets, including proteins and nucleic acids. Its methoxy groups facilitate interactions via hydrogen bonding and π-π stacking.

- Enzyme Inhibition : Studies indicate that TMPB can inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in various conditions.

- Cellular Effects : TMPB influences cellular processes such as signaling pathways and gene expression, which may contribute to its pharmacological effects.

Anticancer Activity

Research has shown that TMPB derivatives possess anticancer properties. For instance:

- A study demonstrated that compounds structurally related to TMPB exhibited significant cytotoxicity against breast and cervical cancer cell lines. The mechanism involved DNA intercalation and groove binding, leading to disruption of DNA replication processes .

- TMPB's ability to inhibit cancer cell proliferation was attributed to its interaction with cellular signaling pathways that regulate apoptosis and cell cycle progression.

Amyloid Inhibition

TMPB has been investigated for its potential in inhibiting amyloid fibril formation:

- A study found that TMPB effectively inhibited the aggregation of hen egg white lysozyme (HEWL), a model protein for amyloid studies. The compound's structural features contributed to its effectiveness in preventing protein misfolding and aggregation .

- The inhibitory potential was quantified using the Thioflavin T (ThT) fluorescence assay, indicating that TMPB could be a candidate for developing treatments for amyloid-related diseases.

Study 1: Anticancer Efficacy

In a controlled laboratory setting, TMPB was tested against several cancer cell lines:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)

- Results : TMPB showed IC50 values in the low micromolar range, indicating potent anticancer activity. The study highlighted the compound's ability to induce apoptosis through caspase activation pathways.

Study 2: Inhibition of Protein Aggregation

A detailed investigation into the effects of TMPB on HEWL aggregation yielded promising results:

- Experimental Setup : HEWL was incubated under conditions promoting fibrillation in the presence of varying concentrations of TMPB.

- Findings : TMPB significantly reduced fibril formation compared to control samples, suggesting its potential as a therapeutic agent against amyloidosis.

Comparative Analysis of Related Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1,3,5-Tris(4-hydroxyphenyl)benzene | Contains hydroxyl groups instead of methoxy | Strong hydrogen bonding capabilities |

| 1,3,5-Tris(4-fluorophenyl)benzene | Fluorine substituents increase electron density | Enhanced reactivity towards electrophiles |

| 1,3,5-Tris(4-carboxyphenyl)benzene | Carboxylic acid groups enhance solubility | Exhibits significant biological activity against cancer cells |

特性

IUPAC Name |

1,3,5-tris(4-methoxyphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24O3/c1-28-25-10-4-19(5-11-25)22-16-23(20-6-12-26(29-2)13-7-20)18-24(17-22)21-8-14-27(30-3)15-9-21/h4-18H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLHSLHOMBWKQMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50324627 | |

| Record name | 1,3,5-Tris(4-methoxyphenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50324627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7509-20-8 | |

| Record name | 7509-20-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407265 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Tris(4-methoxyphenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50324627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1,3,5-tris(4-methoxyphenyl)benzene interact with the gold surface, and what are the downstream effects of this interaction?

A1: this compound exhibits selective self-assembly on the Au(111) surface, preferentially adsorbing onto the face-centered cubic (FCC) regions. [] This selective adsorption is driven by a higher adsorption energy of TMPB molecules at FCC regions compared to other regions on the gold surface. [] This interaction leads to a concentration-dependent modification of the herringbone reconstruction typically observed on Au(111). As the concentration of TMPB increases, the FCC regions expand, indicating a lifting of the herringbone reconstruction. [] This selective assembly and surface modification could potentially be used to guide the co-adsorption of other functional molecules, paving the way for the creation of complex nanostructures. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。